molecular formula C20H20N2O5S B2875213 ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1219904-21-8

ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2875213
CAS No.: 1219904-21-8
M. Wt: 400.45
InChI Key: ZQECGDCDWRPKTK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ethyl ester, a methoxy group, a benzofuran ring, a carboxamide, and a cyclopentathiazole ring. These functional groups could potentially give the compound interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of the compound is quite complex with multiple rings including a benzofuran and a cyclopentathiazole. These rings could potentially contribute to the stability of the compound and influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. The presence of the benzofuran and cyclopentathiazole rings in this compound could potentially influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Ethyl derivatives similar to the specified compound have been synthesized and evaluated for their antimicrobial and antioxidant activities. For instance, Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates. These compounds exhibited significant antibacterial and antifungal properties, alongside remarkable antioxidant potential. Such derivatives could be valuable in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Molluscicidal Properties

Compounds related to the specified chemical have been explored for their molluscicidal properties, which are essential for controlling snail populations that serve as intermediate hosts for schistosomiasis. El-bayouki and Basyouni (1988) reported on the synthesis of thiazolo[5,4-d]pyrimidines with significant molluscicidal properties. These findings contribute to the development of new compounds for schistosomiasis control (El-bayouki & Basyouni, 1988).

Heterocyclic Core Synthesis

The compound shares structural similarities with intermediates used in the synthesis of natural product cores. Blunt et al. (2015) described a biomimetic oxidative route to synthesize benzothiazole cores, which are integral parts of many natural products. Such synthetic strategies are pivotal in the field of natural product chemistry and drug discovery (Blunt et al., 2015).

Novel Compound Synthesis

Ethyl derivatives similar to the specified compound have been used as intermediates in the synthesis of diverse heterocyclic compounds. Mohamed (2014) prepared ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. Such syntheses contribute to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Mohamed, 2014).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Properties

IUPAC Name

ethyl 2-[(6-methoxy-3-methyl-1-benzofuran-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-4-26-19(24)13-7-8-15-16(13)21-20(28-15)22-18(23)17-10(2)12-6-5-11(25-3)9-14(12)27-17/h5-6,9,13H,4,7-8H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQECGDCDWRPKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(C4=C(O3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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